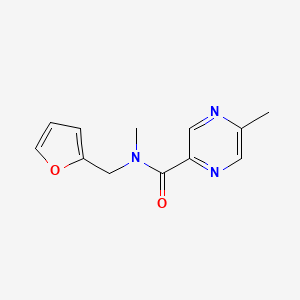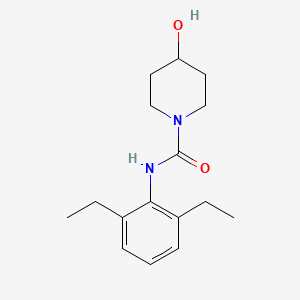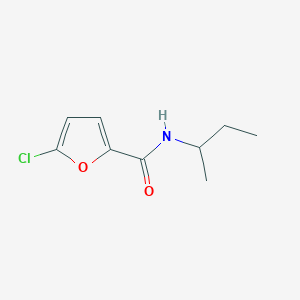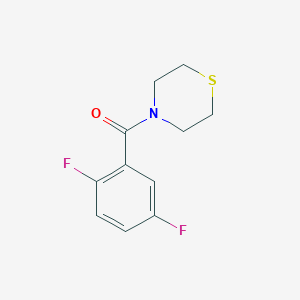
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide, also known as Furamidine or DB75, is a synthetic compound that belongs to the family of heterocyclic compounds. It has been extensively studied for its potential use in the treatment of various diseases, including malaria, leishmaniasis, and trypanosomiasis.
Mechanism of Action
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide works by inhibiting the enzymes that are essential for the survival of protozoan parasites. It binds to the DNA of the parasites and disrupts the replication process, leading to their death. N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to be highly selective for the parasites and has minimal toxicity to human cells.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of protozoan parasites, leading to their death. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments. It is highly selective for protozoan parasites and has minimal toxicity to human cells. It is also stable and can be easily synthesized in large quantities. However, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has some limitations for lab experiments. It is highly hydrophobic and can be difficult to solubilize in aqueous solutions. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. One direction is to explore its potential use in the treatment of other diseases, such as cancer and inflammatory diseases. Another direction is to optimize the synthesis process to improve the yield and purity of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. In addition, further studies are needed to understand the mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide and to identify potential drug targets for the treatment of protozoan diseases.
Conclusion
In conclusion, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases caused by protozoan parasites. It has been found to be highly selective for the parasites and has minimal toxicity to human cells. N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide, including exploring its potential use in the treatment of other diseases and optimizing the synthesis process.
Synthesis Methods
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide can be synthesized through a multistep reaction process. The first step involves the condensation of furfural with hydrazine hydrate to form furfural hydrazine. The furfural hydrazine is then reacted with 2,5-dimethylpyrazine-2-carboxylic acid to form N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases caused by protozoan parasites. It has been found to be effective against malaria, leishmaniasis, and trypanosomiasis. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been shown to have antiviral properties and has been studied for its potential use in the treatment of HIV.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-6-14-11(7-13-9)12(16)15(2)8-10-4-3-5-17-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDKKXYZPYRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)


![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)
